ethyl 5-amino-1-[2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-[2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-[2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the pyrimidine ring and the fluorophenyl group. The final step involves the esterification of the carboxylate group.
Preparation of Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Formation of Pyrimidine Ring: The pyrimidine ring is introduced via a cyclization reaction involving an appropriate precursor such as an aminopyrimidine derivative.
Introduction of Fluorophenyl Group: The fluorophenyl group is typically introduced through a nucleophilic aromatic substitution reaction.
Esterification: The final step involves the esterification of the carboxylate group using ethanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-[2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
Ethyl 5-amino-1-[2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-[2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells.
Comparison with Similar Compounds
Ethyl 5-amino-1-[2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives:
Ethyl 5-amino-1-[2-ethyl-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Ethyl 5-amino-1-[2-ethyl-3-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C21H21FN6O2 |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
ethyl 5-amino-1-[2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C21H21FN6O2/c1-4-16-18(13-6-8-14(22)9-7-13)20-25-12(3)10-17(28(20)26-16)27-19(23)15(11-24-27)21(29)30-5-2/h6-11H,4-5,23H2,1-3H3 |
InChI Key |
YXRCDBREOHFRHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C)N4C(=C(C=N4)C(=O)OCC)N |
Origin of Product |
United States |
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